2-Bromo-1-o-tolyl-propan-1-one
Overview
Description
2-Bromo-1-o-tolyl-propan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of propiophenone, where the bromine atom is attached to the second carbon of the propanone chain, and the o-tolyl group is attached to the first carbon. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-o-tolyl-propan-1-one can be synthesized through several methods. One common method involves the bromination of 1-o-tolyl-propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-o-tolyl-propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is 2-hydroxy-1-o-tolyl-propan-1-one.
Oxidation: Products include 2-bromo-1-o-tolyl-propanoic acid and other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-o-tolyl-propan-1-one is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal chemistry: In the development of new drugs and therapeutic agents.
Material science: As a precursor for the synthesis of polymers and advanced materials.
Biological research: In the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1-o-tolyl-propan-1-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is reduced to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the compound is oxidized to form carboxylic acids or other oxidized derivatives, involving the transfer of oxygen atoms.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-p-tolyl-propan-1-one: A similar compound where the tolyl group is in the para position.
2-Bromo-1-m-tolyl-propan-1-one: A similar compound where the tolyl group is in the meta position.
2-Chloro-1-o-tolyl-propan-1-one: A similar compound where the bromine atom is replaced by a chlorine atom.
Uniqueness
2-Bromo-1-o-tolyl-propan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom and the o-tolyl group can affect the compound’s electronic properties and steric hindrance, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-(2-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-5-3-4-6-9(7)10(12)8(2)11/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHLZPWQZMVBHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283508 | |
Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451-84-9 | |
Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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